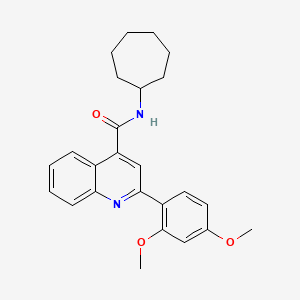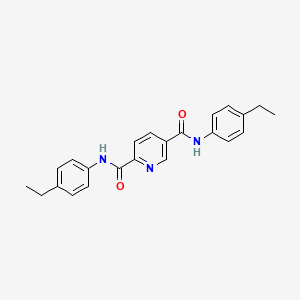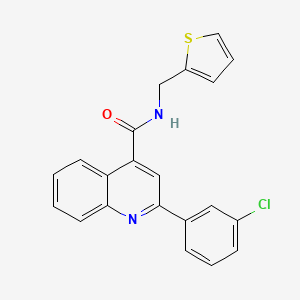![molecular formula C13H12N2O3S B11118198 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11118198.png)
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple rings and heteroatoms such as oxygen, sulfur, and nitrogen. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic synthesis. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or other reactive sites on the molecule.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form new ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mécanisme D'action
The mechanism of action of 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines . The compound may also interact with enzymes or receptors involved in pain signaling pathways, contributing to its analgesic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
These compounds share structural similarities but differ in the specific arrangement of atoms and functional groups. The presence of different heteroatoms and substituents can significantly affect their chemical reactivity and biological activity. For instance, the inclusion of a sulfur atom in 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one may contribute to its unique anti-inflammatory properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H12N2O3S |
|---|---|
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C13H12N2O3S/c1-6-4-8(5-17-3)9-10-11(19-12(9)14-6)13(16)18-7(2)15-10/h4H,5H2,1-3H3 |
Clé InChI |
SXJKTOXHZOOLDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=C(C(=O)OC(=N3)C)SC2=N1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11118117.png)
![N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11118122.png)
methanone](/img/structure/B11118142.png)

![Ethyl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118155.png)

![3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B11118168.png)


![N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11118190.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11118193.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118204.png)
![Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate](/img/structure/B11118211.png)
![N-(2-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118212.png)
